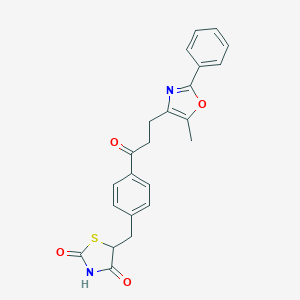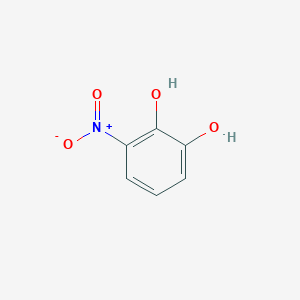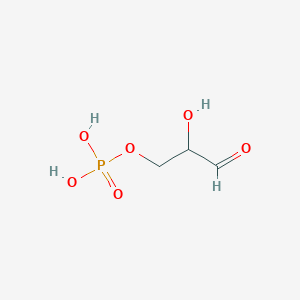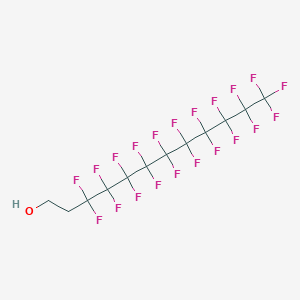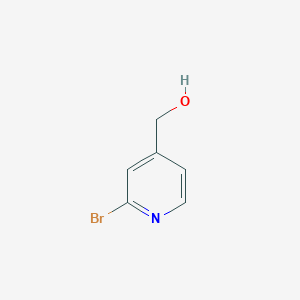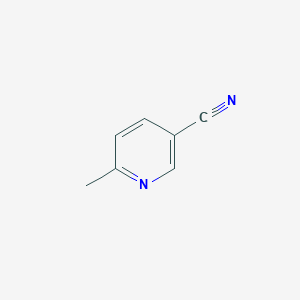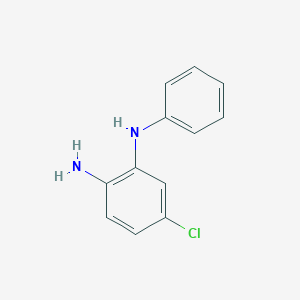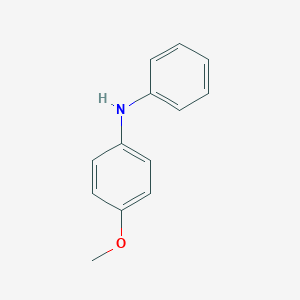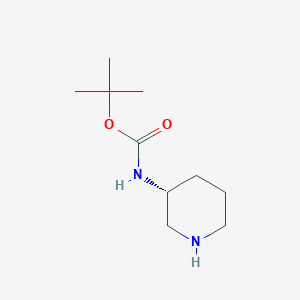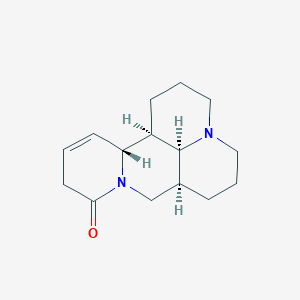
勒曼宁
描述
Lemannine is a quinolizidine bioalkaloid isolated from the plant Sophora alopecuroides L. It is known for its antibacterial, anti-inflammatory, and anti-tumor activities . The compound has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol .
科学研究应用
Lemannine has a wide range of scientific research applications:
作用机制
Lehmannine, also known as 12,13-Didehydromatridin-15-one or Lemannine, is a quinazosine bioalkaloid . It has been reported to possess antibacterial, anti-inflammatory, and antitumor activities . This article will delve into the various aspects of Lehmannine’s mechanism of action and its pharmacological properties.
Target of Action
It is known that lehmannine has significant anti-hepatitis b virus (hbv) activity
Mode of Action
It is known that lehmannine interacts with its targets to exert its antibacterial, anti-inflammatory, and antitumor effects . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
Lehmannine is known to have antitumor effects , which suggests that it may affect pathways related to cell growth, cell cycle regulation, apoptosis, and cellular differentiation
Result of Action
Lehmannine has been reported to have antibacterial, anti-inflammatory, and antitumor activities . This suggests that the molecular and cellular effects of Lehmannine’s action may include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution can affect gene expression, which in turn can influence the action of a compound
准备方法
Synthetic Routes and Reaction Conditions
Lemannine can be synthesized through various methods, including the extraction of total alkaloids from Sophora alopecuroides using a transmembrane pH gradient active loading method . This method involves preparing binary ethosomes containing total alkaloids at temperatures below the phase transition temperature of phosphatidyl choline . Factors such as temperature, particle size, and encapsulation efficiency are crucial in this process .
Industrial Production Methods
Industrial production of lemannine typically involves the extraction of alkaloids from Sophora alopecuroides. The process includes solvent extraction, purification, and crystallization to obtain high-purity lemannine . The compound is then stored under specific conditions to maintain its stability and efficacy .
化学反应分析
Types of Reactions
Lemannine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .
Common Reagents and Conditions
Common reagents used in the reactions involving lemannine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of lemannine depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinolizidine derivatives with enhanced antibacterial properties .
相似化合物的比较
Similar Compounds
Lemannine is similar to other quinolizidine alkaloids such as matrine, oxymatrine, and sophoridine . These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets lemannine apart is its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities. While other quinolizidine alkaloids may exhibit one or two of these properties, lemannine’s broad spectrum of activities makes it a valuable compound for various scientific research applications .
属性
IUPAC Name |
(1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-3-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6,11-13,15H,2-5,7-10H2/t11-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYENIUARJBNM-JLNYLFASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3C(C=CCC3=O)C4C2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](C=CCC3=O)[C@@H]4[C@H]2N(C1)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207179 | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58480-54-9 | |
| Record name | Lehmannine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58480-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058480549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Matridin-15-one, 12,13-didehydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


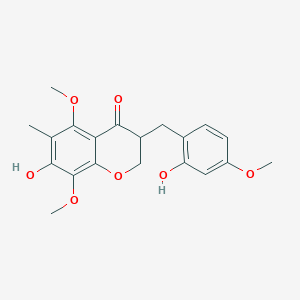

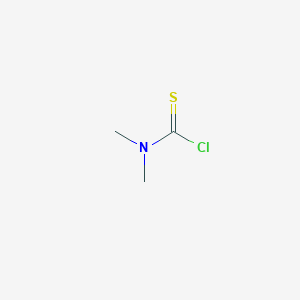
![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)

